2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid
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Overview
Description
2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid is an organic compound with the molecular formula C19H16O3 It is characterized by the presence of an acetyl group and two phenyl groups attached to a penta-2,4-dienoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid typically involves the reaction of 5-phenylpenta-2,4-dienoic acid with acetylating agents under controlled conditions. One common method involves the use of trifluoromethanesulfonic acid as a catalyst to facilitate the addition of acetyl groups to the diene system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenylpenta-2,4-dienoic acid: Shares a similar diene structure but lacks the acetyl group.
5,5-Diphenylpent-2-enoic acid: Similar structure with different substitution patterns.
Cinnamylidene acetic acid: Another related compound with a similar backbone.
Uniqueness
2-Acetyl-5,5-diphenylpenta-2,4-dienoic acid is unique due to the presence of both acetyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
57880-86-1 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-acetyl-5,5-diphenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C19H16O3/c1-14(20)17(19(21)22)12-13-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,21,22) |
InChI Key |
MJOOOYYJXUCQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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